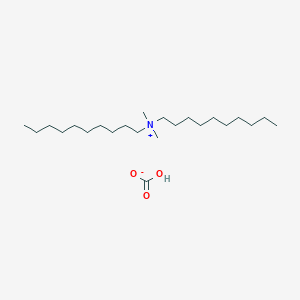
didecyl(dimethyl)azanium;hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
didecyl(dimethyl)azanium;hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Méthodes De Préparation
The synthesis of didecyl(dimethyl)azanium;hydrogen carbonate typically involves the reaction of decylamine with dimethyl sulfate to form N-decyl-N,N-dimethylamine. This intermediate is then reacted with decyl bromide to produce N-decyl-N,N-dimethyl-1-decanaminium bromide. Finally, the bromide salt is treated with sodium carbonate to yield the carbonate form .
Analyse Des Réactions Chimiques
didecyl(dimethyl)azanium;hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decylamine and dimethylamine.
Applications De Recherche Scientifique
didecyl(dimethyl)azanium;hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants.
Industry: The compound is used in the formulation of cleaning agents, detergents, and sanitizers
Mécanisme D'action
The primary mechanism of action of didecyl(dimethyl)azanium;hydrogen carbonate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
didecyl(dimethyl)azanium;hydrogen carbonate can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium chloride: Similar in structure but contains a chloride ion instead of a carbonate ion.
Benzalkonium chloride: Another quaternary ammonium compound used in disinfectants and antiseptics. It has a benzyl group attached to the nitrogen atom.
Cetyltrimethylammonium bromide: Contains a cetyl group and is used as a surfactant in various applications.
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.
Propriétés
Numéro CAS |
148812-65-1 |
|---|---|
Formule moléculaire |
C23H49NO3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clé InChI |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Key on ui other cas no. |
148812-65-1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















